Ethyl (S)-prolylglycinate, also known as N-phenylacetyl-L-prolylglycine ethyl ester, is a compound recognized for its nootropic properties. It is a derivative of proline and glycine, and it has garnered attention for its potential cognitive-enhancing effects. The compound is classified under the category of nootropics and is primarily used in research settings.
Ethyl (S)-prolylglycinate is synthesized from L-proline and glycine through various chemical reactions involving acylation and esterification processes. Its development has been documented in several patents and scientific literature, emphasizing its synthetic pathways and applications in neuroscience.
The synthesis of ethyl (S)-prolylglycinate involves several key steps:
The reaction typically requires precise temperature control, often maintained between -10°C to 25°C during the addition of reagents. The use of solvents like tetrahydrofuran and dichloromethane is common for extraction and purification processes . The final product can be isolated through crystallization techniques, yielding high purity levels (up to 99.7%) as confirmed by chromatographic methods.
Ethyl (S)-prolylglycinate has the molecular formula and a molecular weight of approximately 318.37 g/mol. The structural representation includes an ethyl group attached to the prolyl side chain, which contributes to its biological activity.
InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)/t14-/m0/s1
C(OCC)(=O)CNC(=O)[C@@H]1CCCN1C(CC1=CC=CC=C1)=O
Ethyl (S)-prolylglycinate participates in various chemical reactions typical for amino acid derivatives. Key reactions include:
The stability of ethyl (S)-prolylglycinate under different pH conditions allows it to be utilized in various biochemical assays without significant degradation .
Ethyl (S)-prolylglycinate functions primarily as a prodrug that enhances cognitive function through modulation of neurotransmitter systems. It is believed to influence the activity of prolyl hydroxylase enzymes, potentially leading to increased levels of neuroprotective factors.
Studies indicate that ethyl (S)-prolylglycinate may enhance memory retention and learning capabilities by promoting synaptic plasticity through its metabolites . This mechanism suggests a complex interaction with various neurochemical pathways.
Ethyl (S)-prolylglycinate has several scientific applications:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5